Cas no 311-03-5 (trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name))

trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name) structure
311-03-5 structure
Nome do Produto:trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name)
N.o CAS:311-03-5
MF:C18H12N3O6P3
MW:459.225666046143
CID:916360
PubChem ID:272991

trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name) Propriedades químicas e físicas

Nomes e Identificadores

    • trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name)
    • tris(o-phenylenedioxy)spirocyclotriphosphazene
    • N-phosphonomethylglycine (sodium salt)
    • Sodium Salt of N-Phosphonomethylglycine
    • SODIUM-N-(PHOSPHONOMETHYL)GLYCINE
    • tris(1,2-dioxyphenyl)cyclotriphosphazene
    • tris(1,2-dioxyphenyl)-cyclotriphosphazene
    • tris-(1,2-dioxyphenyl)cyclotriphosphazene
    • Trisodium Salt
    • trisodium salt of N-phosphomethylglycine
    • tri-sodium salt of N-phosphonomethylglycine
    • tris-o-phenylenedioxycyclotriphosphazene
    • tris-ortho-phenylenedioxycyclotriphosphazene
    • XGNHEICZCRPVHP-UHFFFAOYSA-N
    • STL353295
    • AKOS022141574
    • tris-o-phenylenedioxyspirocyclotriphosphazene
    • Tris(o-phenylenedioxy)phosphonitrile trimer
    • Trispiro[1,3,5,2,4,6-triazatriphosphorine-2,2':4,2'':6,2'''-tris[1,3,2]benzodioxaphosphole]
    • CID 272991
    • Trispiro[1,3,2-benzodioxaphosphole-2,2'-[1,3,5,2,4,6]triazatriphosphinine-4',2''-[1,3,2]benzodioxaphosphole-6',2'''-[1,3,2]benzodioxaphosphole]
    • DTXSID10953199
    • NSC117811
    • 311-03-5
    • NSC-117811
    • Tris(o-phenylenedioxy)cyclophosphazene
    • Inchi: InChI=1S/C18H12N3O6P3/c1-2-8-14-13(7-1)22-28(23-14)19-29(24-15-9-3-4-10-16(15)25-29)21-30(20-28)26-17-11-5-6-12-18(17)27-30/h1-12H
    • Chave InChI: XGNHEICZCRPVHP-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)OP3(=NP4(=NP5(=N3)OC6=CC=CC=C6O5)OC7=CC=CC=C7O4)O2

Propriedades Computadas

  • Massa Exacta: 458.99406
  • Massa monoisotópica: 458.99389610g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 30
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 704
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6
  • Superfície polar topológica: 92.5Ų

Propriedades Experimentais

  • PSA: 94.05
  • LogP: 5.55960

trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name) Literatura Relacionada

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